molecular formula C20H19FN2O2S B2923840 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946328-84-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B2923840
CAS No.: 946328-84-3
M. Wt: 370.44
InChI Key: QVFRJIANKHMLJQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide (CAS 946328-84-3) is an organic compound with the molecular formula C20H19FN2O2S and a molecular weight of 370.44 g/mol . This complex molecule features a thiazole ring core substituted with a 4-fluorophenyl group, linked via an ethyl chain to a 2-(4-methylphenoxy)acetamide group . The specific three-dimensional structure, including the dihedral angle between its aromatic ring systems, is a key determinant of its biological interactions and is a primary focus for research . The unique integration of these moieties suggests potential application in pharmaceutical research, particularly in the development of bioactive agents and structure-activity relationship (SAR) studies . The fluorophenyl group may contribute to specific receptor-binding properties, while the phenoxy methyl ether can influence the compound's solubility and pharmacokinetic profile . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can source this compound from various suppliers, with purities typically at 90% or higher .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-2-8-18(9-3-14)25-12-19(24)22-11-10-17-13-26-20(23-17)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRJIANKHMLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural composition that includes a 4-fluorophenyl group and a 4-methylphenoxy moiety, which may contribute to its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis. This method includes the reaction of 4-fluorophenacyl bromide with thiourea derivatives under controlled conditions to yield the thiazole core. The subsequent acetamide formation is achieved through acylation reactions with 4-methylphenol derivatives.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Thiazole Synthesis4-Fluorophenacyl bromide, Thiourea
2Acetamide Formation4-Methylphenol, Acetic anhydride

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using liver carcinoma cell lines (HEPG2-1) revealed that this compound can effectively reduce cell viability.

Key Findings:

  • IC50 Values: The compound showed an IC50 value in the micromolar range, indicating potent cytotoxicity against cancer cells.
  • Mechanism of Action: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Various studies indicate that it possesses both antibacterial and antifungal activities.

Antibacterial Activity:

  • Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Exhibited lower MIC values compared to standard antibiotics, indicating superior efficacy.

Antifungal Activity:

  • Demonstrated activity against common fungal strains like Candida albicans and Aspergillus niger.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vivo models have shown a reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest. The results indicated a dose-dependent reduction in cell viability in HEPG2-1 cells, with detailed dose-response curves generated to assess potency.

Study 2: Antimicrobial Evaluation

In another investigation, the compound was tested against a panel of microbial strains. The results showed significant inhibition zones in agar diffusion assays, affirming its potential as an antimicrobial agent.

Study 3: Mechanistic Insights

Further mechanistic studies revealed that the compound might inhibit key signaling pathways involved in cancer cell proliferation and survival. This insight opens avenues for further exploration into its use as a targeted therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Thiazole Derivatives
  • N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide (): This analog replaces the 4-fluorophenyl group with a sulfonamide-substituted phenyl ring. The 1-azepanylsulfonyl moiety introduces a bulky, polar group that may enhance solubility or alter target binding compared to the fluorine atom in the target compound .
  • The methoxy group on the acetamide side chain enhances lipophilicity relative to the methyl group in the target compound .
Benzothiazole and Pyridazine Derivatives
  • N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (): Replaces the thiazole core with a benzothiazole, which expands the aromatic system and may improve π-π stacking interactions.
  • N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide (): Substitutes thiazole with pyridazine, altering electronic properties and hydrogen-bonding capacity. The m-tolyl group may shift target selectivity compared to the p-methylphenoxy group .

Substituent Modifications

Fluorophenyl vs. Other Aromatic Groups
  • 2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (): Replaces the thiazole-ethyl linkage with a thioether and introduces a tetrazole ring.
  • Mirabegron (): Contains a 2-amino-1,3-thiazol-4-yl core with a hydroxy-phenylethylamino side chain. This β3-adrenergic agonist highlights how substituent polarity (e.g., hydroxyl groups) can dictate receptor affinity and therapeutic use (e.g., overactive bladder) .
Phenoxyacetamide Variations
  • 2-{[5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(dimethylamino)phenyl]acetamide (): Introduces a triazole-thioether linkage and dimethylamino group, which may enhance solubility and modulate kinase inhibition .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₀H₁₈FN₂O₂S* ~378.4 4-Fluorophenyl, 4-methylphenoxy Not reported
Mirabegron () C₂₁H₂₄N₄O₂S 396.51 Hydroxy-phenylethylamino β3-adrenergic agonist
2-(4-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide () C₂₁H₁₉F₃N₂O₂S 420.4 Trifluoromethylphenyl, methoxyphenyl Increased lipophilicity
2-((4-Fluorophenyl)thio)-N-(4-(tetrazol-1-yl)phenyl)acetamide () C₁₈H₁₈FN₅O₃S 403.4 Tetrazole, thioether Potential metabolic stability

*Estimated based on structural analysis.

Q & A

Q. How are SAR contradictions resolved when fluorophenyl-thiazole analogs show divergent activities in similar assays?

  • Methodological Answer :
  • Cryo-EM or X-ray co-crystallography : Visualize target-ligand interactions to identify steric/electronic mismatches .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between analogs using molecular dynamics simulations .

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